Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
CAS No.: 122718-49-4
Cat. No.: VC14517574
Molecular Formula: C19H29ClN2O
Molecular Weight: 336.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122718-49-4 |
|---|---|
| Molecular Formula | C19H29ClN2O |
| Molecular Weight | 336.9 g/mol |
| IUPAC Name | 1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
| Standard InChI Key | GRUIIAQNNWQJPW-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s molecular formula is C₁₉H₂₉ClN₂O, with a molecular weight of 336.9 g/mol . Key structural features include:
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A cyclohexanol core (a six-membered cyclohexane ring with a hydroxyl group).
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A piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 2-position with a 4-methyl group.
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An ethyl linker connecting the piperazine to the cyclohexanol.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 122718-49-4 | |
| Molecular Formula | C₁₉H₂₉ClN₂O | |
| Molecular Weight | 336.9 g/mol | |
| SMILES | CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O | |
| InChIKey | GRUIIAQNNWQJPW-UHFFFAOYSA-N |
Structural Comparisons
A closely related analog, 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol (CAS 681803-09-8), differs by lacking the 4-methyl substituent on the piperazine ring. This structural variation impacts molecular weight (322.9 vs. 336.9 g/mol) and potentially alters pharmacokinetic properties .
Synthesis and Chemical Modifications
Synthesis Pathways
The synthesis typically involves:
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Reaction of 1-(3-chlorophenyl)piperazine with a cyclohexanol derivative.
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Alkylation of the piperazine nitrogen at the 2-position using an ethylating agent.
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Introduction of the 4-methyl group via nucleophilic substitution or reductive alkylation.
Continuous flow reactors are often employed to optimize yield and purity, particularly in industrial settings.
Key Reactants and Conditions
| Step | Reactants/Conditions | Purpose |
|---|---|---|
| Piperazine Functionalization | 1-(3-Chlorophenyl)piperazine, Ethyl bromide | Introduce ethyl linker to piperazine |
| Cyclohexanol Coupling | Cyclohexanol, Base (e.g., K₂CO₃) | Form ether bond to cyclohexanol core |
Pharmacological and Biological Activity
Receptor Interactions
While direct pharmacological data for this compound is limited, its structural analogs suggest potential activity at:
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Serotonin receptors (e.g., 5-HT₂C), as seen in related piperazine derivatives.
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Dopamine transporters, given the high potency of similar compounds like 3C-PEP (a dopamine reuptake inhibitor) .
Bioavailability and Metabolism
The 4-methyl group enhances lipophilicity, potentially improving membrane permeability and oral bioavailability. Computational models predict:
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LogP (octanol-water partition coefficient): ~2.9 (estimated from structural analogs) .
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Solubility: Moderate in aqueous environments, suitable for in vivo administration .
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a building block in synthesizing:
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Antipsychotics: Piperazine derivatives are used to modulate dopamine and serotonin pathways.
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Antidepressants: Structural analogs exhibit affinity for neurotransmitter transporters.
Organic Synthesis
The compound’s reactive sites (hydroxyl, piperazine N-atoms) enable further functionalization, such as:
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N-alkylation: To create quaternary ammonium salts.
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O-acylation: To form esters or carbamates.
| Hazard | Classification | Precautions |
|---|---|---|
| Toxicity | Acute toxicity data unavailable | Handle with gloves and fume hood |
| Flammability | Non-flammable | Store in cool, dry place |
| Stability | Hygroscopic | Keep away from moisture |
Comparative Analysis with Structural Analogs
Key Differences with Non-Methylated Analog
| Property | This Compound | Non-Methyl Analog (CAS 681803-09-8) |
|---|---|---|
| Molecular Weight | 336.9 g/mol | 322.9 g/mol |
| Piperazine Substituents | 4-Methyl | Unsubstituted |
| LogP | ~2.9 | ~2.1 |
Functional Implications
The 4-methyl group may:
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Enhance binding affinity to hydrophobic receptor pockets.
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Reduce metabolic clearance via increased steric hindrance.
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